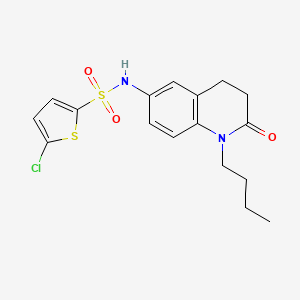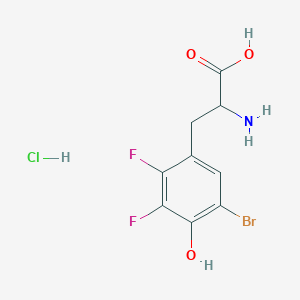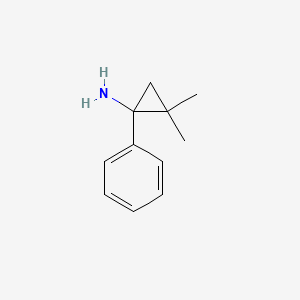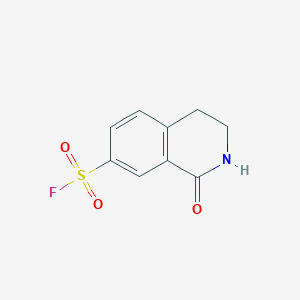
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a butyl group and a chlorothiophene sulfonamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: The compound may be investigated for its pharmacological effects, including its potential as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The butyl group can be introduced through a subsequent alkylation reaction, while the chlorothiophene sulfonamide moiety is added through a sulfonamide formation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. Process optimization, including the control of reaction temperature, pressure, and reagent concentrations, is crucial to achieving high purity and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Cilostazol: A potent phosphodiesterase III inhibitor with antithrombotic and vasodilatory properties.
Indole derivatives: Commonly used in the synthesis of biologically active compounds for the treatment of cancer and microbial infections.
Uniqueness: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide stands out due to its unique structural features, which may confer distinct biological activities compared to similar compounds
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-2-3-10-20-14-6-5-13(11-12(14)4-8-16(20)21)19-25(22,23)17-9-7-15(18)24-17/h5-7,9,11,19H,2-4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDSFBNNIXRFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2836249.png)
![N-[(3,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2836250.png)
![rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2836252.png)
![[4-(3-Bromo-benzoyl)-piperazin-1-yl]-morpholin-4-yl-methanone](/img/structure/B2836253.png)
![2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2836254.png)

![1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2836258.png)
![(1R,6S)-6-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2836260.png)
![N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2836263.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl naphthalene-2-carboxylate](/img/structure/B2836267.png)

![3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2836269.png)

